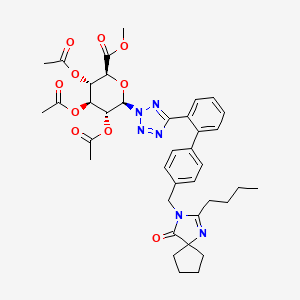

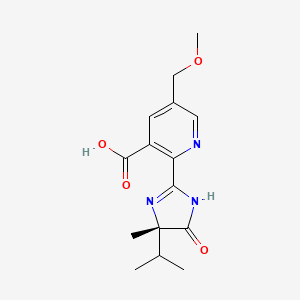

Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

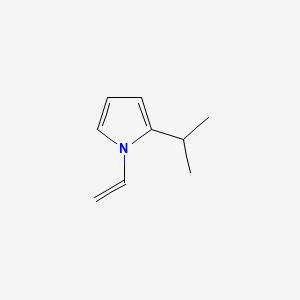

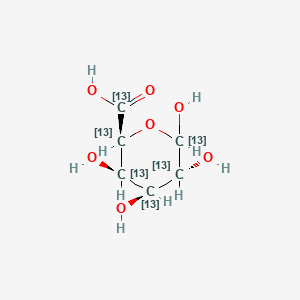

Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: is a derivative of Irbesartan, a medication primarily used to treat high blood pressure and diabetic nephropathy. This compound is a glucuronide conjugate, which means it is formed by the addition of glucuronic acid to Irbesartan. This modification can affect the compound’s solubility, stability, and bioavailability, making it a subject of interest in pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetyl groups to prevent unwanted reactions.

Activation of Carboxyl Group: The carboxyl group of glucuronic acid is activated, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Coupling with Irbesartan: The activated glucuronic acid is then coupled with Irbesartan under mild conditions to form the glucuronide conjugate.

Methylation: The final step involves the methylation of the ester group to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronide moiety.

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the glucuronide moiety.

Hydrolysis: Deacetylated and demethylated products.

Substitution: Substituted derivatives at the ester group.

Aplicaciones Científicas De Investigación

Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: has several scientific research applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Irbesartan derivatives.

Drug Delivery: Investigating the potential of glucuronide conjugates to improve drug solubility and bioavailability.

Metabolite Identification: Identifying and characterizing metabolites of Irbesartan in biological systems.

Toxicology: Assessing the safety and toxicity of Irbesartan derivatives.

Mecanismo De Acción

The mechanism of action of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is primarily related to its parent compound, Irbesartan. Irbesartan is an angiotensin II receptor antagonist, which means it blocks the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking this hormone, Irbesartan helps to relax blood vessels, thereby lowering blood pressure. The glucuronide conjugate may have altered pharmacokinetic properties, but the fundamental mechanism of action remains the same.

Comparación Con Compuestos Similares

Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester: can be compared with other glucuronide conjugates of angiotensin II receptor antagonists:

Losartan Glucuronide: Similar in that it is a glucuronide conjugate of an angiotensin II receptor antagonist, but differs in the parent compound.

Valsartan Glucuronide: Another glucuronide conjugate with a different parent compound.

Telmisartan Glucuronide: Similar in structure but with a different parent compound.

The uniqueness of This compound lies in its specific parent compound, Irbesartan, and the specific modifications made to the glucuronide moiety.

Propiedades

Fórmula molecular |

C38H44N6O10 |

|---|---|

Peso molecular |

744.8 g/mol |

Nombre IUPAC |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3/t30-,31-,32+,33-,35+/m0/s1 |

Clave InChI |

UKSGMKYWGKQGGT-WUORMFBWSA-N |

SMILES isomérico |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)